N-benzyl-1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-benzyl-1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that belongs to the class of 1,2,3-triazoles
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Exhibits antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Future Directions
The study of triazoles is an active area of research due to their wide range of potential applications, including medicinal chemistry, materials science, and synthetic chemistry . Future research may uncover new properties and applications for “N-benzyl-1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide”.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition, also known as the “click” reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the 1,2,3-triazole ring. The specific steps are as follows:
Formation of the Azide: The starting material, 4-bromobenzylamine, is converted to the corresponding azide using sodium azide in an aqueous medium.
Cycloaddition Reaction: The azide is then reacted with an alkyne, such as propargyl alcohol, in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.
Amidation: The resulting triazole is then subjected to amidation with benzylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the production process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole derivatives with various functional groups.
Mechanism of Action
The mechanism of action of N-benzyl-1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For example, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls by targeting enzymes involved in peptidoglycan biosynthesis. In cancer cells, it may induce apoptosis by interacting with cellular pathways that regulate cell death.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Compounds with similar triazole rings but different substituents.
Benzimidazole Derivatives: Compounds with a benzimidazole ring instead of a triazole ring.
Indole Derivatives: Compounds with an indole ring structure.
Uniqueness
N-benzyl-1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the bromophenyl group enhances its antimicrobial properties, while the benzyl group contributes to its overall stability and solubility.
Properties
IUPAC Name |
N-benzyl-1-(4-bromophenyl)-5-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4O/c1-12-16(17(23)19-11-13-5-3-2-4-6-13)20-21-22(12)15-9-7-14(18)8-10-15/h2-10H,11H2,1H3,(H,19,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYEASZDFYHNYPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)Br)C(=O)NCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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